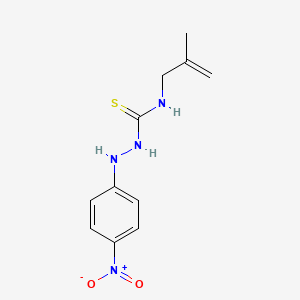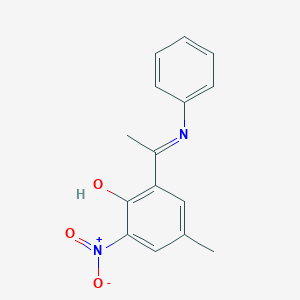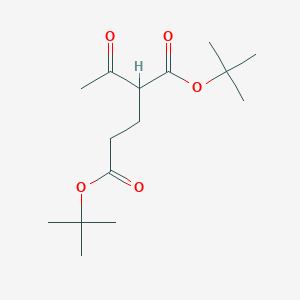![molecular formula C17H20O8 B14310955 Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate CAS No. 111508-05-5](/img/structure/B14310955.png)
Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetic acid (NAA) is a colorless solid that dissolves in organic solvents. It features a carboxylmethyl group (CH₂CO₂H) linked to the “1-position” of naphthalene . As a synthetic plant hormone in the auxin family, NAA plays a crucial role in horticulture, plant tissue culture, and vegetative propagation from stem and leaf cuttings.
Méthodes De Préparation
Synthetic Routes::
- NAA can be synthesized through various methods, including the reaction of naphthalene with chloroacetic acid or its esters.
- Another route involves the reaction of naphthalene with chloroacetyl chloride followed by hydrolysis to yield NAA.
- Industrial production typically involves the chlorination of naphthalene followed by carboxylation using sodium hydroxide and carbon dioxide.
Analyse Des Réactions Chimiques
Reactions::
- NAA undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids, bases, and oxidizing agents.
- Oxidation of NAA can yield naphthoic acid derivatives.
- Reduction leads to 1-naphthylacetic acid.
Applications De Recherche Scientifique
NAA finds applications in:
Horticulture: As a rooting agent and for vegetative propagation.
Plant Tissue Culture: For in vitro plant growth.
Cellulose Fiber Formation: When paired with gibberellic acid, NAA enhances cellulose fiber production.
Fruit Retention: Prevents premature fruit dropping.
Mécanisme D'action
- NAA acts as an auxin, influencing plant growth and development.
- It interacts with specific receptors, modulating gene expression and cell elongation pathways.
Comparaison Avec Des Composés Similaires
- NAA’s uniqueness lies in its carboxylmethyl group and specific position on the naphthalene ring.
- Similar compounds include indole-3-acetic acid (IAA) and other synthetic auxins.
Remember that NAA, like all auxins, can be toxic to plants at high concentrations. In the United States, products containing NAA require registration with the Environmental Protection Agency (EPA) as pesticides
Propriétés
Numéro CAS |
111508-05-5 |
|---|---|
Formule moléculaire |
C17H20O8 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C13H12O4.2C2H4O2/c1-8(14)17-11-7-6-9-4-2-3-5-10(9)12(11)13(15)16;2*1-2(3)4/h2-7,13,15-16H,1H3;2*1H3,(H,3,4) |
Clé InChI |
VMUHMWKTHOWPSB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14310872.png)
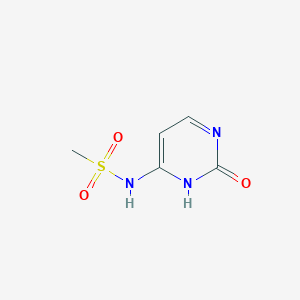
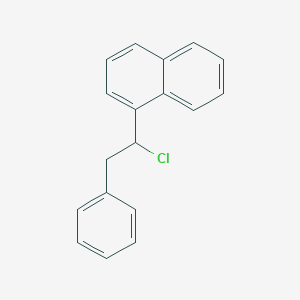
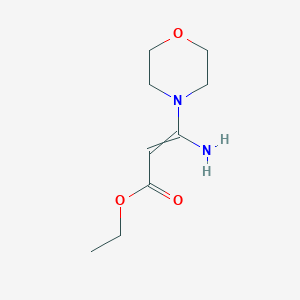
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
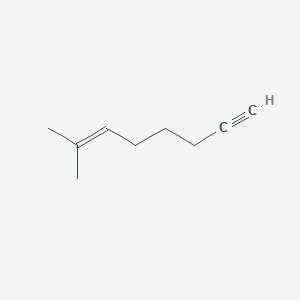
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
